![molecular formula C14H15BN2O3 B2741558 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid CAS No. 446299-81-6](/img/no-structure.png)

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

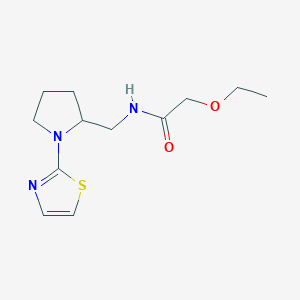

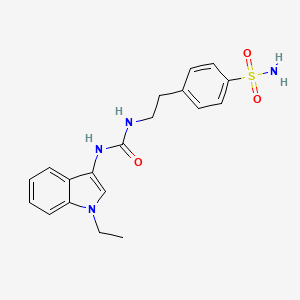

“[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids and their derivatives are widely used in Suzuki–Miyaura coupling, a common method for carbon-carbon bond formation .

Synthesis Analysis

The synthesis of boronic acids and their derivatives often involves borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation, the removal of the boron group, is not well developed, but there are some protocols available .Chemical Reactions Analysis

Boronic acids and their derivatives are known for their versatility in chemical reactions. They can undergo a variety of transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .Scientific Research Applications

Synthesis and Coupling Reactions

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid plays a significant role in the synthesis of complex molecules through coupling reactions, such as the Suzuki coupling. For instance, researchers have utilized boronic acids in the synthesis of new pyrrole–pyridine-based ligands, demonstrating the compound's utility in creating intricate structures with potential applications in material science and organic electronics (Böttger et al., 2012). Similarly, bis(imino)pyridine cobalt-catalyzed reactions highlight the compound's role in hydroboration processes, enabling terminal selectivity in the modification of alkenes, which is crucial for developing pharmaceuticals and agrochemicals (Obligacion & Chirik, 2013).

Macrocyclic Chemistry and Heterocycle Synthesis

In macrocyclic chemistry, this compound contributes to the template synthesis of endo-functionalized macrocycles. This application is vital for the development of new molecular sensors, pharmaceuticals, and supramolecular assemblies, as these compounds can exhibit unique binding properties to specific molecules or ions (Stoltenberg et al., 2012). Furthermore, the compound is utilized in the creation of new heterocycles containing boron, which can lead to innovations in boron neutron capture therapy (BNCT) and the development of novel boron-containing drugs (Hawkins & Snyder, 1960).

Luminescent Materials and Electroluminescent Devices

The synthesis of phenol-pyridyl boron complexes, incorporating this compound, showcases its application in creating luminescent materials. These materials are promising for the development of light-emitting diodes (LEDs) and other optoelectronic devices, offering potential advancements in display technologies and lighting systems due to their bright blue luminescence in both solution and solid states (Zhang et al., 2006).

Carbohydrate Recognition and Sensor Development

The study of carbohydrate-binding boronic acids highlights the compound's relevance in designing sensors for detecting sugars and glycoconjugates. Such sensors are crucial for biomedical applications, including glucose monitoring in diabetes management. The ability of these boronic acids to complex with model glycopyranosides under physiologically relevant conditions opens new avenues for the selective recognition of cell-surface glycoconjugates, which is pivotal for diagnostic and therapeutic applications (Dowlut & Hall, 2006).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with other organic molecules to form new compounds.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the boronic acid compound forms bonds with a transition metal, typically palladium. The boronic acid then transfers its organic group to the metal, forming a new carbon-metal bond .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of various organic compounds . These compounds could potentially influence a variety of biochemical pathways, depending on their structure and properties.

Pharmacokinetics

For instance, boronic acids are known to have relatively good stability and are readily prepared, which could potentially enhance the bioavailability of the compound .

Result of Action

Given its potential role in suzuki–miyaura coupling, the compound could contribute to the synthesis of a variety of organic compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid. For instance, boronic acids are known to be sensitive to conditions such as air and moisture . Therefore, the stability and reactivity of the compound could be affected by factors such as humidity, temperature, and the presence of other chemicals in the environment.

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid involves the reaction of 5-methyl-6-chloropyridin-3-amine with phenacyl bromide to form 5-methyl-6-(phenacylamino)pyridin-3-amine, which is then reacted with boronic acid to yield the final product.", "Starting Materials": [ "5-methyl-6-chloropyridin-3-amine", "phenacyl bromide", "boronic acid" ], "Reaction": [ "Step 1: 5-methyl-6-chloropyridin-3-amine is reacted with phenacyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like DMF to form 5-methyl-6-(phenacylamino)pyridin-3-amine.", "Step 2: 5-methyl-6-(phenacylamino)pyridin-3-amine is then reacted with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in an aprotic solvent like DMF to yield [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |

CAS RN |

446299-81-6 |

Molecular Formula |

C14H15BN2O3 |

Molecular Weight |

270.1 |

IUPAC Name |

[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |

InChI Key |

QRDMBMCOEQTXGD-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)

![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)

![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)

![N-(sec-butyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2741488.png)

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)